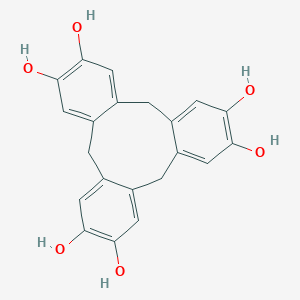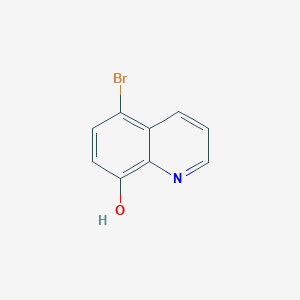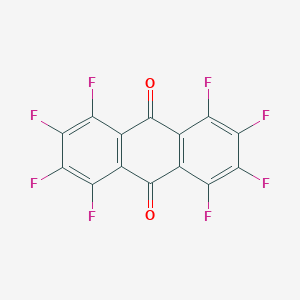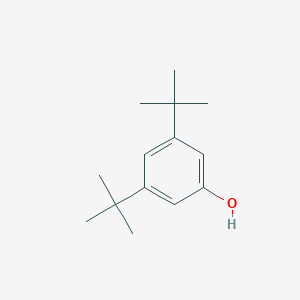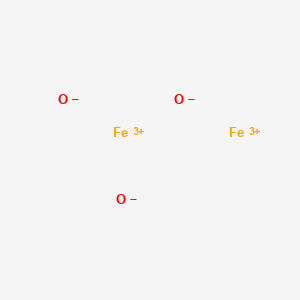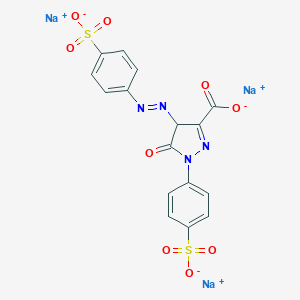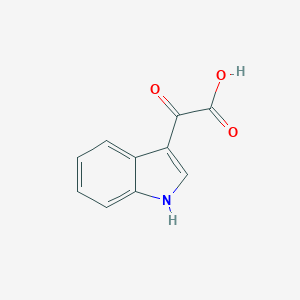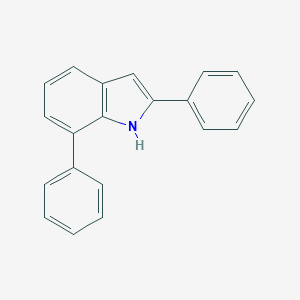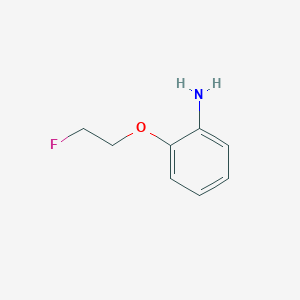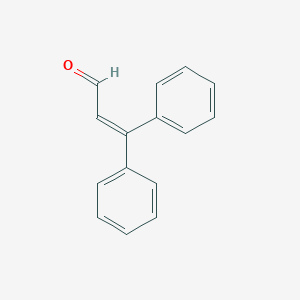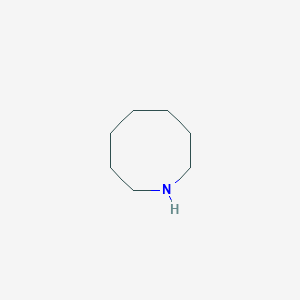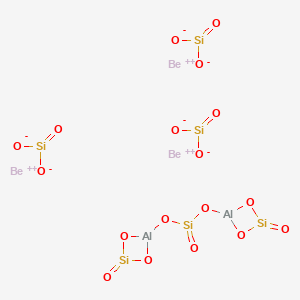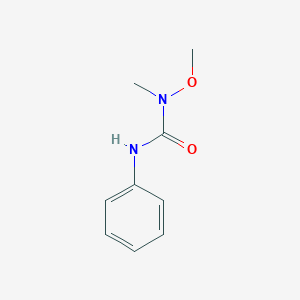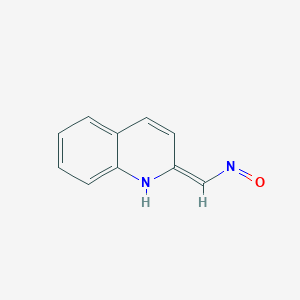
Quinoline-2-carbaldehyde oxime
説明
Quinoline-2-carbaldehyde, also known as 2-Quinolinecarboxaldehyde, is a nitrogen-containing heterocyclic compound . It has a molecular weight of 157.1687 . It is used in the preparation of various compounds such as 3-(2-quinolyl)-1-phenyl-2-propenone, imine-type ligands, and a sugar-quinoline fluorescent sensor for the detection of Hg2+ in natural water .
Synthesis Analysis
Quinoline-2-carbaldehyde oxime can be synthesized through various methods. One of the methods includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of Quinoline-2-carbaldehyde oxime can be analyzed using various spectroscopic techniques. For instance, the electronic and i.r. spectra of nickel (II) complexes of quinoline-2-carbaldehyde oxime are described .Chemical Reactions Analysis
The reactions of quinoline-2-carbaldehydes with arenes by the action of strong Brønsted (H2SO4, CF3SO3H) or Lewis (AlCl3, AlBr3) acids led to the formation of substituted diarylmethylquinolines in high yields .Physical And Chemical Properties Analysis
Quinoline-2-carbaldehyde has a molecular weight of 157.1687 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis of Quinoline Derivatives
Quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde and related analogs, have been synthesized for various applications. These compounds are essential in constructing fused or binary heterocyclic systems with quinoline rings, which are significant in biological evaluations and synthetic applications (Hamama et al., 2018).
Corrosion Inhibition
Quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde have been found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. These inhibitors work through adsorption on metal surfaces and exhibit mixed-type inhibition properties (Lgaz et al., 2017).
Synthetic Applications
The aldehyde group in 2-chloroquinoline-3-carbaldehydes can be converted into various derivatives, including oximes, hydrazones, and acrylic acid derivatives. These derivatives are used to create diverse fused quinolines, highlighting the versatility of quinoline carbaldehydes in synthetic chemistry (Meth-Cohn et al., 1981).
DNA Interaction and Antioxidant Activities
Certain Cu2+ complexes derived from 2-oxo-quinoline-3-carbaldehyde Schiff-bases have shown strong binding to DNA via intercalation mechanisms. Additionally, these complexes exhibit significant antioxidant activities, indicating their potential in biological applications (Liu et al., 2009).
Antioxidant Properties
2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives have demonstrated good antioxidant activities in various assays, indicating their potential as novel antioxidants in medicinal chemistry (Zhang et al., 2013).
Cytotoxic Activities
Novel copper(II) complexes with aroylhydrazone derivatives of 2-Oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde showed significant in vitro antitumor activity, indicating their potential use in cancer therapy (Ramachandran et al., 2018).
Metallacrowns Formation
Quinoline-2-carbaldehyde oxime has been used in the formation of nickel(II) complexes exhibiting "fused" 9-MC-3 and 12-MC-4 metallacrown structures. These complexes demonstrate interesting magnetic properties due to antiferromagnetic coupling between metal centers (Li et al., 2021).
Safety And Hazards
特性
IUPAC Name |
(NE)-N-(quinolin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-7,13H/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHDZKSQXXJHBO-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Quinoline-2-carbaldehyde oxime | |
CAS RN |
1131-68-6 | |
| Record name | Quinolinaldehyde, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-2-aldoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-2-carbaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



